molecular formula C17H17NOS B5719314 1-[2-(ethylthio)benzoyl]indoline

1-[2-(ethylthio)benzoyl]indoline

Cat. No. B5719314
M. Wt: 283.4 g/mol
InChI Key: PUWHJASGCCODMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(ethylthio)benzoyl]indoline, also known as ETB-PI, is a novel compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein-protein interactions and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 1-[2-(ethylthio)benzoyl]indoline involves the disruption of protein-protein interactions. It binds to the interface between two proteins and prevents their interaction. This disruption can lead to the activation of downstream pathways that induce cell death or inhibit cell growth.
Biochemical and Physiological Effects:
1-[2-(ethylthio)benzoyl]indoline has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. In addition, 1-[2-(ethylthio)benzoyl]indoline has been shown to sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory effects in a mouse model of arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(ethylthio)benzoyl]indoline is its potency and specificity. It has been shown to inhibit protein-protein interactions at low concentrations, which makes it a valuable tool for studying these interactions. However, one limitation is its solubility. 1-[2-(ethylthio)benzoyl]indoline is poorly soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-[2-(ethylthio)benzoyl]indoline. One direction is the development of more potent and selective inhibitors of protein-protein interactions. Another direction is the investigation of the role of 1-[2-(ethylthio)benzoyl]indoline in other disease states, such as neurodegenerative diseases. Additionally, the use of 1-[2-(ethylthio)benzoyl]indoline as a tool for studying protein-protein interactions in cells and tissues could lead to a better understanding of the mechanisms underlying various diseases.

Synthesis Methods

The synthesis of 1-[2-(ethylthio)benzoyl]indoline involves the condensation of 2-ethylthiobenzoyl chloride with indoline in the presence of a base. The reaction proceeds through nucleophilic substitution and results in the formation of 1-[2-(ethylthio)benzoyl]indoline as a yellow solid. The purity of the compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

1-[2-(ethylthio)benzoyl]indoline has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the interaction between MDM2 and p53, which is a critical pathway for the regulation of cell growth and apoptosis. This inhibition leads to the stabilization of p53 and the activation of downstream pathways that induce cell death. 1-[2-(ethylthio)benzoyl]indoline has also been shown to inhibit the interaction between Bcl-2 and Bak, which is involved in the regulation of mitochondrial apoptosis. This inhibition leads to the activation of Bak and the induction of apoptosis.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c1-2-20-16-10-6-4-8-14(16)17(19)18-12-11-13-7-3-5-9-15(13)18/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWHJASGCCODMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indol-1-yl[2-(ethylsulfanyl)phenyl]methanone

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